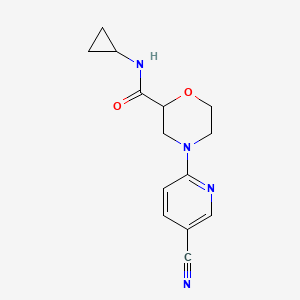![molecular formula C15H12ClF3N4O2 B12267679 4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12267679.png)
4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(({1-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]azétidin-3-yl}oxy)pyridine-2-carboxamide est un composé organique complexe qui a suscité l’intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un cycle pyridine substitué par un groupe chloro et trifluorométhyl, un cycle azétidine et un groupe carboxamide, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(({1-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]azétidin-3-yl}oxy)pyridine-2-carboxamide implique généralement plusieurs étapes, commençant par la préparation des intermédiaires pyridine et azétidine. Les conditions réactionnelles nécessitent souvent l’utilisation de réactifs et de catalyseurs spécifiques pour assurer les réactions de substitution et de couplage correctes. Par exemple, la synthèse peut impliquer l’utilisation d’agents chlorants, de réactifs trifluorométhylant et d’agents de couplage dans des conditions de température et de pression contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement la mise à l’échelle des méthodes de synthèse en laboratoire, l’optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité de la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
4-(({1-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]azétidin-3-yl}oxy)pyridine-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels, comme la réduction du groupe carboxamide en amine.
Substitution : Les groupes chloro et trifluorométhyl sur le cycle pyridine peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs appropriés
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, nécessitant souvent des solvants, des températures et des catalyseurs spécifiques .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent de la voie réactionnelle spécifique choisie. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une large gamme de composés pyridine fonctionnalisés .
Applications de la recherche scientifique
4-(({1-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]azétidin-3-yl}oxy)pyridine-2-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Investigated for its potential biological activities, including antibacterial and antifungal properties.
Médecine : Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industrie : Utilisé dans le développement d’agrochimiques et de produits pharmaceutiques en raison de ses propriétés chimiques uniques
Applications De Recherche Scientifique
4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mécanisme D'action
Le mécanisme d’action du 4-(({1-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]azétidin-3-yl}oxy)pyridine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques, comme les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, inhibant potentiellement leur activité ou modulant leur fonction. Cette interaction peut entraîner divers effets biologiques, en fonction de la cible et de la voie impliquées .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Chloro-5-(trifluorométhyl)pyridine : Un composé apparenté présentant des caractéristiques structurelles similaires mais sans les groupes azétidine et carboxamide.
4-(Trifluorométhyl)pyridine : Un autre composé similaire utilisé dans diverses applications chimiques.
Unicité
4-(({1-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]azétidin-3-yl}oxy)pyridine-2-carboxamide se distingue par sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et les applications industrielles, offrant des avantages par rapport aux analogues plus simples .
Propriétés
Formule moléculaire |
C15H12ClF3N4O2 |
|---|---|
Poids moléculaire |
372.73 g/mol |
Nom IUPAC |
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxypyridine-2-carboxamide |
InChI |
InChI=1S/C15H12ClF3N4O2/c16-11-3-8(15(17,18)19)5-22-14(11)23-6-10(7-23)25-9-1-2-21-12(4-9)13(20)24/h1-5,10H,6-7H2,(H2,20,24) |
Clé InChI |
OFCHGUOTKXLEFS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=CC(=NC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B12267596.png)
![2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12267601.png)
![N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B12267605.png)
![2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12267610.png)
![6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12267613.png)
![[(3,4-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12267620.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)
![Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid](/img/structure/B12267634.png)

![5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267641.png)
![3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12267660.png)
![5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12267668.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B12267672.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B12267673.png)
